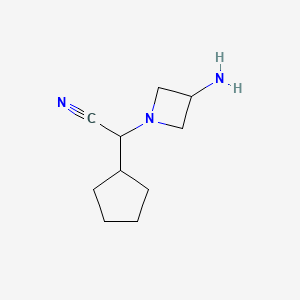
2-(3-Aminoazetidin-1-yl)-2-cyclopentylacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Aminoazetidin-1-yl)-2-cyclopentylacetonitrile is a compound that features an azetidine ring, which is a four-membered nitrogen-containing heterocycle.
Preparation Methods
The synthesis of 2-(3-Aminoazetidin-1-yl)-2-cyclopentylacetonitrile can be achieved through various synthetic routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is typically catalyzed by bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions. The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the Horner–Wadsworth–Emmons reaction .
Chemical Reactions Analysis
2-(3-Aminoazetidin-1-yl)-2-cyclopentylacetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminium hydride or sodium borohydride.
Scientific Research Applications
2-(3-Aminoazetidin-1-yl)-2-cyclopentylacetonitrile has several applications in scientific research:
Medicinal Chemistry: Azetidine derivatives are explored for their potential as therapeutic agents, particularly in the development of β-lactam antibiotics.
Organic Synthesis: This compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds with potential biological activities.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, contributing to the understanding of biochemical pathways.
Mechanism of Action
The mechanism of action of 2-(3-Aminoazetidin-1-yl)-2-cyclopentylacetonitrile involves its interaction with specific molecular targets. For instance, azetidine derivatives have been shown to act as agonists or antagonists for various receptors, including histamine H3 receptors . The binding of the compound to these receptors can modulate neurotransmitter release and influence physiological processes such as cognition and sleep-wake regulation .
Comparison with Similar Compounds
2-(3-Aminoazetidin-1-yl)-2-cyclopentylacetonitrile can be compared with other azetidine derivatives, such as:
4-(3-Aminoazetidin-1-yl)pyrimidin-2-amine: This compound is a high-affinity non-imidazole histamine H3 receptor agonist with central nervous system activity.
Azetidine-2-carboxylic acid: A toxic mimic of proline, commonly found in natural products.
Properties
Molecular Formula |
C10H17N3 |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-(3-aminoazetidin-1-yl)-2-cyclopentylacetonitrile |
InChI |
InChI=1S/C10H17N3/c11-5-10(8-3-1-2-4-8)13-6-9(12)7-13/h8-10H,1-4,6-7,12H2 |
InChI Key |
OFPIOEHTHHBFGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(C#N)N2CC(C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















